5-(4-(Trifluoromethyl)phenoxy)isobenzofuran-1,3-dione
Description
5-(4-(Trifluoromethyl)phenoxy)isobenzofuran-1,3-dione is a heterocyclic compound featuring an isobenzofuran-1,3-dione core substituted at the 5-position with a phenoxy group bearing a trifluoromethyl (-CF₃) moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it structurally relevant to agrochemicals and pharmaceuticals .
Key structural attributes include:
- Isobenzofuran-1,3-dione backbone: A planar, electron-deficient system prone to nucleophilic attack.
- Trifluoromethyl group: Imparts steric bulk, electronegativity, and resistance to oxidative degradation.
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenoxy]-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F3O4/c16-15(17,18)8-1-3-9(4-2-8)21-10-5-6-11-12(7-10)14(20)22-13(11)19/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMUBQVIRYTWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC3=C(C=C2)C(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Trifluoromethyl)phenoxy)isobenzofuran-1,3-dione typically involves the reaction of 4-(trifluoromethyl)phenol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, which facilitates the formation of the isobenzofuran-1,3-dione ring. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Trifluoromethyl)phenoxy)isobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of isobenzofuran-1,3-dione possess significant anticancer properties. The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in various cancer cell lines .
Inhibition of Enzymatic Activity
The compound may also act as an inhibitor of specific enzymes involved in cancer progression. For instance, compounds with the isobenzofuran-1,3-dione core have been studied for their ability to inhibit topoisomerases, which are crucial for DNA replication and repair in cancer cells. This inhibition can lead to cell cycle arrest and increased sensitivity to chemotherapy agents .
Environmental Science
Biodegradation Studies
Recent research has highlighted the role of compounds like 5-(4-(Trifluoromethyl)phenoxy)isobenzofuran-1,3-dione in the biodegradation of pollutants. As a model compound, it has been used to study the microbial degradation processes in contaminated environments. The presence of the trifluoromethyl group may affect the biodegradability of the compound, making it a subject of interest for developing bioremediation strategies .
Pesticide Metabolism
The compound is structurally related to several agrochemicals, including diflufenican, which is used as a herbicide. Understanding its metabolic pathways can provide insights into the environmental fate of similar pesticides and their breakdown products. This knowledge is crucial for assessing ecological risks associated with pesticide use .
Material Science
Polymer Development
In material science, this compound can be utilized as a building block for synthesizing novel polymers. Its unique chemical properties allow for the creation of materials with enhanced thermal stability and chemical resistance. These polymers could find applications in coatings, adhesives, and composites .
Nanotechnology Applications
The compound's ability to form stable complexes with metal ions makes it a candidate for applications in nanotechnology. It can be used to synthesize metal-organic frameworks (MOFs) or nanoparticles with specific functionalities for drug delivery systems or catalysis .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Ellegaard-Jensen et al., 2023 | Biodegradation | Demonstrated concurrent stimulation of diflufenican biodegradation through microbial activity influenced by structural analogs like this compound. |
| Wadhwani et al., 2022 | Cancer Research | Investigated the anticancer properties of similar isobenzofuran derivatives; found significant inhibition of tumor cell proliferation. |
| Wagenblast et al., 2020 | Environmental Science | Explored the metabolic pathways of agrochemicals related to isobenzofuran compounds; emphasized the importance of understanding their degradation in ecosystems. |
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethyl)phenoxy)isobenzofuran-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione (CAS 74861-12-4)
- Molecular Formula : C₁₅H₆ClF₃O₄
- Molecular Weight : 342.65 g/mol
- Structural Difference: A chlorine atom at the 2-position of the phenoxy ring.
- Higher molecular weight (342.65 vs. ~314 for the target) may reduce solubility in polar solvents. Storage at 2–8°C suggests sensitivity to thermal degradation, a trait possibly shared with the target compound due to the labile dione moiety .
5-(Trifluoromethyl)isobenzofuran-1,3-dione (CAS 26238-14-2)
- Molecular Formula : C₉H₃F₃O₃
- Molecular Weight : 216.11 g/mol
- Structural Difference: Lacks the phenoxy group; trifluoromethyl is directly attached to the isobenzofuran ring.
- Lower molecular weight improves volatility but decreases hydrophobicity compared to the target compound .
5-Hydroxyisobenzofuran-1,3-dione (CAS 27550-59-0)
- Similarity Score : 0.92
- Structural Difference: Hydroxy (-OH) substituent replaces the phenoxy-CF₃ group.
- Implications :
5-Methoxyisobenzofuran-1(3H)-one (CAS 4741-62-2)
- Similarity Score : 0.90
- Structural Difference : Methoxy (-OCH₃) substituent and a single ketone group (vs. dione in the target).
- Implications: The electron-donating methoxy group deactivates the aromatic ring, reducing electrophilicity. The absence of a second carbonyl (dione → mono-ketone) diminishes electron deficiency, likely lowering reactivity in cycloaddition or amidation reactions .
Bridged Polycyclic Analogs (e.g., CAS 74343-20-7)
- Molecular Formula : C₃₁H₂₀O₈·C₆H₈N₂
- Molecular Weight : 628.63 g/mol
- Structural Difference : Contains multiple isobenzofuran-dione units linked via propane-2,2-diyl groups.
- Implications: Extended conjugation and rigidity suggest applications in high-performance polymers (e.g., polyetherimides). Higher molecular weight and branched architecture contrast with the target’s simpler structure, which may serve as a monomer or intermediate .
Comparative Data Table
Biological Activity
5-(4-(Trifluoromethyl)phenoxy)isobenzofuran-1,3-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H10F3O3
- Molecular Weight : 303.24 g/mol
The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes.
Research indicates that this compound exhibits its biological effects primarily through:
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines.
- Tubulin Destabilization : Similar to other known antitumor agents, it appears to interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent activity against several cancer cell lines:
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 - 33 | Tubulin polymerization inhibition |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 23 - 33 | Apoptosis induction via cell cycle arrest |
| A549 (Lung Cancer) | TBD | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness compared to standard treatments like CA-4 (IC50 = 3.9 nM) .
Case Studies and Research Findings
-
Study on MCF-7 Cells :
A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed that the compound caused significant G2/M phase arrest and induced apoptosis, indicating its potential as a microtubule-destabilizing agent . -
Comparative Analysis with Other Compounds :
The biological activity of this compound was compared with other derivatives. It was found that modifications in the structure could lead to variations in potency, with certain analogs displaying enhanced antiproliferative effects . -
Structural Activity Relationship (SAR) :
A detailed SAR analysis revealed that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances biological activity. This suggests that further optimization of substituents could yield even more potent derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
